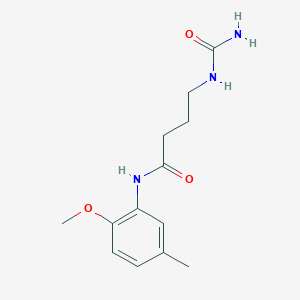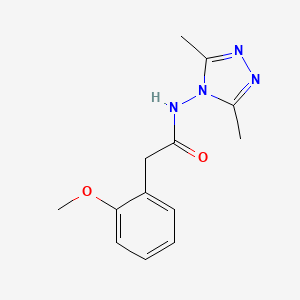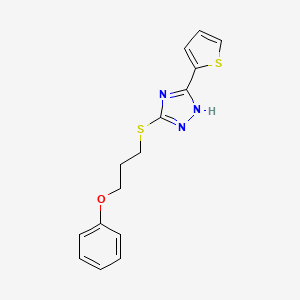![molecular formula C13H20ClNO B7637134 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol is a chemical compound that has been extensively studied for its potential therapeutic uses. It is also known by its chemical name, Mepivacaine, and is a local anesthetic that is used to numb specific areas of the body during medical procedures. In
Mechanism of Action
Mepivacaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbing effect on the area where the drug is administered.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have minimal systemic effects, meaning that it does not affect the body as a whole. However, it can cause local side effects such as numbness, tingling, and muscle weakness. These side effects are generally mild and temporary.
Advantages and Limitations for Lab Experiments
Mepivacaine is a commonly used local anesthetic in laboratory experiments due to its potency and low toxicity. However, it is important to note that Mepivacaine can affect the activity of certain enzymes, which can impact the results of some experiments.
Future Directions
There are several potential future directions for the study of Mepivacaine. One area of research is the development of new formulations of the drug that can be used for longer periods of time without causing local side effects. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions, and further research in this area may lead to the development of new therapies for these conditions. Finally, there is ongoing research into the mechanism of action of Mepivacaine, which may provide insights into the development of new local anesthetics with improved properties.
Synthesis Methods
The synthesis of 4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol involves the reaction of 3-methylbutan-1-ol with 4-chloro-3-methylbenzylamine in the presence of a catalyst. This reaction results in the formation of Mepivacaine, which is then purified and used for various applications.
Scientific Research Applications
Mepivacaine has been extensively studied for its potential therapeutic uses. It is commonly used as a local anesthetic in medical procedures such as dental work, surgery, and childbirth. Additionally, Mepivacaine has been studied for its potential use in the treatment of chronic pain conditions such as neuropathic pain and cancer pain.
properties
IUPAC Name |
4-[(4-chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)11(2)7-12/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKRURNBHFKQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC(C)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7637059.png)


![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)